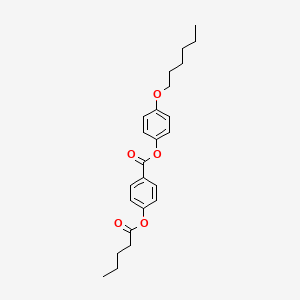
4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexyloxy group attached to a phenyl ring and a pentanoyloxy group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(Hexyloxy)phenol and 4-(Pentanoyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Oxidation: The phenyl ring can be oxidized using strong oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium is commonly used for oxidation reactions.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 4-(Hexyloxy)phenol and 4-(Pentanoyloxy)benzoic acid.
Oxidation: Products may include benzoic acid derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate has several applications in scientific research:
Materials Science: It can be used in the synthesis of liquid crystalline materials, which have applications in display technologies and optical devices.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of drugs or as a model compound for studying ester hydrolysis in biological systems.
Chemistry: It is used in the study of esterification and hydrolysis reactions, providing insights into reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate primarily involves its ester bonds. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water molecules, leading to the formation of the corresponding alcohols and acids. The aromatic rings may also participate in electrophilic substitution reactions, where the electron-rich phenyl rings attract electrophiles, resulting in substitution at specific positions on the ring.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hexyloxy)phenyl 4-(allyloxy)benzoate
- 4-(Hexyloxy)phenyl 4-butyloxybenzoate
- 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate
Uniqueness
4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate is unique due to its specific combination of hexyloxy and pentanoyloxy groups, which impart distinct physical and chemical properties. This combination can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in materials science and pharmaceuticals.
Properties
CAS No. |
52811-92-4 |
|---|---|
Molecular Formula |
C24H30O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(4-hexoxyphenyl) 4-pentanoyloxybenzoate |
InChI |
InChI=1S/C24H30O5/c1-3-5-7-8-18-27-20-14-16-22(17-15-20)29-24(26)19-10-12-21(13-11-19)28-23(25)9-6-4-2/h10-17H,3-9,18H2,1-2H3 |
InChI Key |
BUMQMJMEHOYVSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


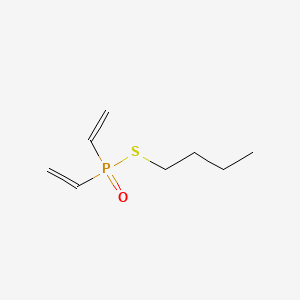
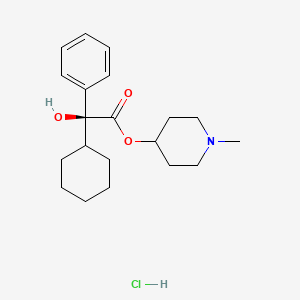
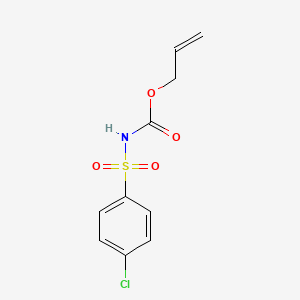
![1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14656595.png)
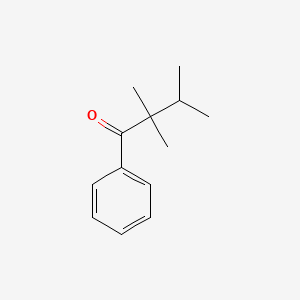
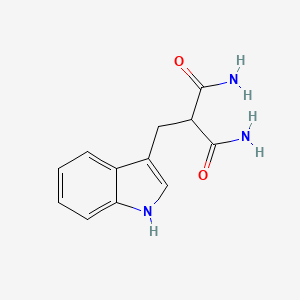
![1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol;oxalic acid](/img/structure/B14656621.png)
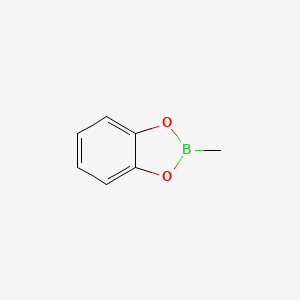
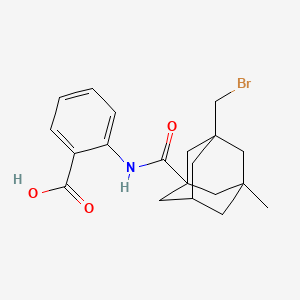
![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
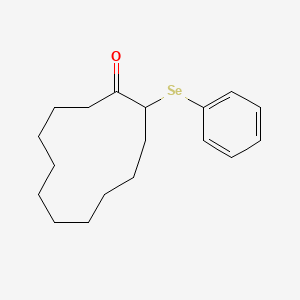
![1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]-](/img/structure/B14656654.png)
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)

